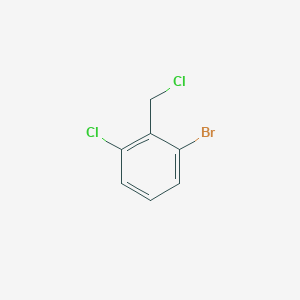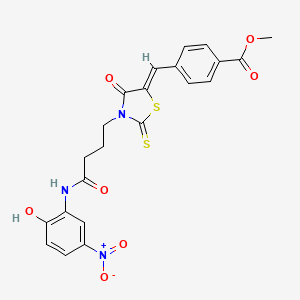![molecular formula C17H20N2O2 B2757350 3-Cyclopropylidene-8-(6-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2175978-38-6](/img/structure/B2757350.png)
3-Cyclopropylidene-8-(6-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a cyclopropylidene group, a carbonyl group attached to a pyridine ring, and an 8-azabicyclo[3.2.1]octane structure. These functional groups and the bicyclic structure suggest that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler precursors. The exact method would depend on the specific reactions involved and the desired stereochemistry .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The 8-azabicyclo[3.2.1]octane structure, in particular, is a type of bridged bicyclic molecule, which can have interesting conformational properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a pyridine ring could make it somewhat polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Drug Discovery and Development
The azabicyclo[3.2.1]octane core is a significant scaffold in medicinal chemistry due to its presence in various bioactive compounds. The unique structure of this compound, particularly the presence of the cyclopropylidene group, can be exploited to create novel pharmaceuticals with potential activity against a range of diseases. Its structural similarity to natural alkaloids suggests it could bind to biological receptors with high affinity, making it a valuable lead compound in drug design .
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are prevalent in many pharmaceuticals and agrochemicals. The compound can serve as a key intermediate in the synthesis of these heterocycles. Its reactive sites allow for various chemical transformations, enabling the creation of a diverse array of nitrogen-rich molecules .
Biomass Valorization
The cyclopropylidene group within the compound’s structure can be derived from biomass, aligning with the growing interest in sustainable chemistry. Research into the valorization of biomass-derived compounds through photochemical transformations is an area where this compound could play a pivotal role, potentially leading to the development of greener synthetic pathways .
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions are crucial in organic synthesis. The compound’s structure is amenable to such reactions, which can lead to the formation of complex molecules with high precision. This application is particularly relevant in the synthesis of natural products and fine chemicals .
Photochemistry and Photocatalysis
The compound’s structure contains functional groups that are responsive to light, making it suitable for use in photochemical studies. It can be used to investigate new photo-initiated reactions or as a building block in the synthesis of photoactive materials .
Total Synthesis of Complex Molecules
Due to its rigid and complex structure, this compound can be used as an intermediate in the total synthesis of intricate natural products. Its bicyclic framework provides a challenging yet rewarding target for synthetic chemists aiming to replicate the structures of naturally occurring molecules .
Mécanisme D'action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(6-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-21-16-7-4-12(10-18-16)17(20)19-14-5-6-15(19)9-13(8-14)11-2-3-11/h4,7,10,14-15H,2-3,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPJDRKIFAFCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2757267.png)

![7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2757271.png)


![1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2757275.png)
![2-Cyclopropyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2757279.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2757280.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2757281.png)


![2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2757286.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2757288.png)
